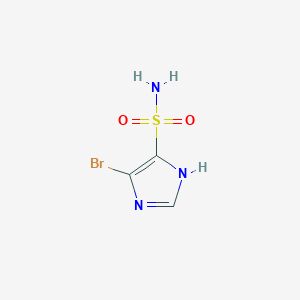

4-bromo-1H-imidazole-5-sulfonamide

Beschreibung

Significance of the Imidazole (B134444) Heterocyclic Scaffold in Drug Discovery and Development

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. benthamdirect.comnih.gov Its prevalence in nature is seen in essential biomolecules such as the amino acid histidine, histamine (B1213489), and biotin. nih.govresearchgate.net The unique structural and electronic properties of the imidazole scaffold allow it to interact with a wide array of biological targets, including enzymes and receptors. benthamdirect.comnih.gov These interactions are facilitated through various forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net

The versatility of the imidazole nucleus has led to its incorporation into a multitude of approved drugs with diverse therapeutic applications. nih.govresearchgate.net For instance, imidazole derivatives are found in antimicrobial agents like metronidazole, anti-ulcer drugs such as cimetidine (B194882) and omeprazole, and anticancer treatments like dacarbazine. nih.govresearchgate.net The scaffold's ability to be readily modified allows chemists to fine-tune the pharmacological properties of lead compounds, making it a "privileged structure" in the quest for novel therapeutics. researchgate.netresearchgate.net Researchers continue to explore imidazole-based compounds for their potential in treating a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. benthamdirect.comnih.govnih.gov

Role of the Sulfonamide Moiety in Modulating Biological Activity and Physicochemical Properties

The sulfonamide functional group (-SO₂NH₂) is another pharmacologically significant moiety that has profoundly impacted medicinal chemistry. wikipedia.orgscispace.com Historically recognized for the development of the first broadly effective systemic antibacterial agents (sulfa drugs), the role of the sulfonamide group has since expanded dramatically. wikipedia.orgresearchgate.net It is a key component in a variety of non-antibacterial drugs, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory agents (e.g., celecoxib). wikipedia.orgopenaccesspub.org

The sulfonamide moiety influences a compound's biological activity and physicochemical properties in several ways. It can act as a competitive inhibitor of enzymes, most notably dihydropteroate (B1496061) synthase (DHPS) in bacteria, by mimicking the structure of p-aminobenzoic acid (PABA). wikipedia.orgvulcanchem.com This inhibitory action is the basis for the bacteriostatic effect of sulfa antibiotics. wikipedia.org

From a physicochemical standpoint, the sulfonamide group impacts a molecule's acidity (pKa) and solubility. nih.govresearchgate.net These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles of a drug. The degree of ionization of the sulfonamide group, which is dependent on its pKa and the pH of the surrounding environment, plays a dominant role in its antimicrobial activity. nih.gov The group's ability to engage in hydrogen bonding can also enhance binding affinity to biological targets and influence water solubility. vulcanchem.com

Overview of 4-bromo-1H-imidazole-5-sulfonamide as a Compound of Academic Interest within this Class

Within the broader class of imidazole sulfonamides, 4-bromo-1H-imidazole-5-sulfonamide has emerged as a compound of specific academic interest. Its structure features the imidazole core substituted with both a bromine atom and a sulfonamide group, creating a molecule with potential for unique chemical reactivity and biological activity.

The synthesis of this compound can be approached through methods such as the bromination of an imidazole precursor followed by sulfonylation. vulcanchem.com One described pathway involves the reaction of imidazole with bromine to form 4,5-dibromo-1H-imidazole, followed by the introduction of the sulfonamide group using sulfamic acid. vulcanchem.com

The presence of the bromine atom is significant as it can enhance hydrophobic interactions with the active sites of enzymes. vulcanchem.com Molecular docking studies have suggested that in the context of antibacterial activity, the bromine atom can improve binding to DHPS, while the sulfonamide group mimics PABA. vulcanchem.com Preliminary in vitro studies have indicated its potential antibacterial activity against strains like Escherichia coli and Salmonella typhimurium. vulcanchem.com

Table 1: Physicochemical Properties of 4-bromo-1H-imidazole-5-sulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃BrN₃O₂S | vulcanchem.com |

| Molecular Weight | 226.05 g/mol | vulcanchem.com |

| CAS Number | 34238-24-9 | vulcanchem.comchiralen.com |

| Melting Point | 215–218°C | vulcanchem.com |

| Appearance | Solid | wikipedia.org |

Table 2: Solubility Profile of Analogous Brominated Sulfonamides

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Water | 2.1 | vulcanchem.com |

| Ethanol (B145695) | 15.8 | vulcanchem.com |

| DMSO | 32.4 | vulcanchem.com |

| Ethyl Acetate (B1210297) | 0.9 | vulcanchem.com |

Data derived from analogous brominated sulfonamides. vulcanchem.com

Historical Context of Imidazole and Sulfonamide Chemistry in Medicinal Science

The history of imidazole and sulfonamide chemistry is rich with discoveries that have revolutionized medicine. The imidazole ring was first synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and ammonia (B1221849), and was initially named "glyoxaline". nih.govwikipedia.org Its importance grew with the discovery of naturally occurring imidazoles like histamine and histidine. researchgate.net The development of cimetidine in the 1970s, an imidazole-containing H2 receptor antagonist for treating stomach ulcers, marked a significant milestone in rational drug design and solidified the imidazole scaffold's importance. researchgate.net

The era of sulfonamides began in the 1930s with the discovery of Prontosil, a red dye found to have antibacterial properties. wikipedia.orgijpsonline.com Researchers at Bayer AG were investigating coal-tar dyes for their ability to target bacteria. wikipedia.org In 1935, it was discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.orgijpsonline.com This breakthrough ushered in the age of sulfa drugs, the first effective systemic antimicrobials, which saved countless lives before the widespread availability of penicillin. wikipedia.org The success of sulfanilamide spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs with improved efficacy and broader applications. openaccesspub.orgijpsonline.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWKAPADNQTXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Investigations of Biological Activities and Structure Activity Relationships Sar

Enzyme Inhibition Studies

The unique structural combination of an imidazole (B134444) nucleus and a sulfonamide moiety suggests potential interactions with various enzyme systems.

Carbonic Anhydrase Inhibition (CAIs) by Imidazole Sulfonamides

The sulfonamide group is a classic zinc-binding group renowned for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.net The primary sulfonamide moiety (-SO₂NH₂) is structurally ideal for coordinating with the Zn²⁺ ion located in the active site of CA enzymes, thereby blocking their catalytic function. researchgate.net

Studies on various sulfonamide derivatives demonstrate that modifications to the scaffold significantly influence inhibitory potency and selectivity against different CA isoforms. nih.gov For instance, research on pyrazole- and pyridazine-based sulfonamides revealed inhibition constants (Ki) ranging from the low nanomolar to micromolar scale against several human (h) CA isoforms. nih.gov

| Compound/Class | Target Isoform | Inhibition Constant (Ki) |

| Pyrazole-pyridazine Sulfonamides | hCA I | 72.5 - 918.4 nM |

| Pyrazole-pyridazine Sulfonamides | hCA II | 3.3 - 866.7 nM |

| Pyrazole-pyridazine Sulfonamides | hCA IX | 6.7 - 789.6 nM |

| Pyrazole-pyridazine Sulfonamides | hCA XII | 33.7 - 544.1 nM |

| Table 1: Range of inhibitory activities of various pyrazole- and pyridazine-based sulfonamides against different human carbonic anhydrase isoforms, demonstrating the general potency of the sulfonamide class as CA inhibitors. Data sourced from a study on related sulfonamide derivatives. nih.gov |

The diverse family of human carbonic anhydrases includes at least 15 different isoforms with varied physiological roles. Consequently, designing isoform-selective inhibitors is a key goal to maximize therapeutic efficacy and minimize off-target effects. The "tail approach," which involves modifying the chemical structure of the sulfonamide scaffold, is a prominent strategy for improving isoform selectivity. nih.gov Extensive structure-activity relationship (SAR) studies on benzenesulfonamides have shown that altering peripheral chemical groups can exploit amino acid differences at the rim of the active site, leading to enhanced selectivity for specific isoforms like hCA I, II, IV, and XII. nih.gov

Furthermore, selectivity between human CAs and those found in pathogens is a promising avenue for antimicrobial drug development. This approach could allow for targeted inhibition of microbial enzymes without affecting the host's CAs.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease. mdpi.com While direct experimental data on 4-bromo-1H-imidazole-5-sulfonamide is limited, broader research indicates that the sulfonamide scaffold possesses potential for AChE inhibition. nih.govmdpi.com

Other Relevant Enzyme Targets

The folate biosynthesis pathway in bacteria is a well-established target for antimicrobial agents. Sulfonamide drugs are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in this pathway. nih.govnih.gov They function by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.gov The presence of the sulfonamide group in 4-bromo-1H-imidazole-5-sulfonamide makes DHPS a highly probable target.

In addition to DHPS, dihydrofolate reductase (DHFR), another key enzyme in the same pathway, is a target for other antimicrobials. Research into novel drug design has focused on creating dual inhibitors that can target both DHPS and DHFR simultaneously. nih.gov This strategy can lead to a synergistic, bactericidal effect, as opposed to the bacteriostatic action of single-target sulfonamides. nih.gov The development of new N-sulfonamide 2-pyridone derivatives that combine the inhibitory activities against both enzymes highlights the potential for sulfonamide-based scaffolds to be engineered as dual-action enzyme inhibitors. nih.gov

Antimicrobial Research

The imidazole ring is a core component of many compounds with established antimicrobial properties. nih.govnano-ntp.com Nitroimidazole derivatives, for instance, are effective against a range of Gram-positive and Gram-negative bacteria. nih.gov The combination of an imidazole ring with a sulfonamide group and a bromine substituent in 4-bromo-1H-imidazole-5-sulfonamide suggests a strong potential for antibacterial activity.

Antibacterial Spectrum and Efficacy (in vitro studies)

While specific data for 4-bromo-1H-imidazole-5-sulfonamide is not extensively detailed in available literature, studies on structurally related compounds provide significant insights into its potential antibacterial profile. Research on a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles demonstrated notable efficacy. nih.gov One of the most potent compounds in this series, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, which features a sulfonyl group analogous to the sulfonamide in the title compound, showed significant activity against Gram-positive bacteria. nih.gov

In vitro screening of various imidazole derivatives has confirmed activity against both Gram-positive and Gram-negative strains. nih.govmdpi.comscirp.org Studies have shown that structural modifications, such as the nature of substituents on the imidazole ring, play a crucial role in determining the spectrum and potency of antibacterial action. nih.gov For example, some 4,5-diphenyl-1H-imidazole derivatives have shown moderate to potent activity against Staphylococcus aureus and Enterococcus faecalis. scirp.org

| Compound/Class | Bacterial Strain | MIC (µg/mL) |

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 |

| 1-methyl-4-nitro-1H-imidazole derivatives | Helicobacter pylori | 2 |

| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | 4 |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus | 16 |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Enterococcus faecalis | 16 |

| Table 2: In vitro minimum inhibitory concentrations (MIC) for various imidazole derivatives against selected bacterial strains, indicating the antibacterial potential of this class of compounds. nih.govscirp.org |

Antifungal Activities (in vitro studies)

Sulfonamide derivatives have demonstrated notable antifungal activity. nih.govnih.gov Preliminary in vitro studies have suggested that 4-bromo-1H-imidazole-5-sulfonamide exhibits activity against Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/mL. While specific studies on 4-bromo-1H-imidazole-5-sulfonamide are limited, the broader class of sulfonamides has been investigated for its antifungal properties. For instance, a series of sulfonamide-derived chromones showed significant antifungal activity against various fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov The mechanism of antifungal action for some sulfonamides is thought to involve the inhibition of β-carbonic anhydrase, an enzyme crucial for yeast virulence. nih.gov

The antifungal potential of various sulfa drugs has been evaluated against clinical isolates of Aspergillus and Cryptococcus species. researchgate.net In these studies, sulfaphenazole (B1682705) demonstrated the highest activity, particularly against Cryptococcus neoformans var. grubii, suggesting the susceptibility of certain fungi to this class of compounds. researchgate.net

Antitrypanosomal and Antileishmanial Investigations

Antitubercular Studies

The investigation of imidazole derivatives for antitubercular activity is an active area of research. Although specific studies on 4-bromo-1H-imidazole-5-sulfonamide against Mycobacterium tuberculosis are not detailed in the provided context, the general class of sulfonamides has been explored for this purpose. Sulfonamides act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. vulcanchem.com This mechanism is crucial for bacterial survival and makes sulfonamides a class of interest for developing new antitubercular agents.

Anticancer Research (in vitro studies)

Sulfonamide derivatives are a significant class of compounds in anticancer research due to their diverse biological activities. nih.govijpsr.com They have been shown to target various proteins and enzymes that are overexpressed in cancer cells, highlighting their potential as therapeutic agents. nih.gov

Inhibition of Cancer Cell Proliferation in various Cell Lines

Derivatives of imidazole and sulfonamide have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, novel pyrazolo[4,3-e] nih.govijpsr.comnih.govtriazine sulfonamides have shown potent and selective cytotoxicity against a panel of cancer cell lines with a median IC₅₀ value of 0.35 µM. researchgate.net Similarly, benzenesulfonamide-bearing imidazole derivatives have exhibited cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. mdpi.com One of the most active compounds in this series showed an EC₅₀ of 20.5 ± 3.6 µM against MDA-MB-231 cells. mdpi.com

Furthermore, a newly synthesized sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), was found to selectively affect MDA-MB-231 cells, reducing cell proliferation by arresting cells in the G0/G1 phase. nih.gov This compound also inhibited carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. nih.gov

The following table summarizes the in vitro anticancer activity of some imidazole and sulfonamide derivatives:

| Compound/Derivative Class | Cell Line(s) | Activity | Reference(s) |

| Pyrazolo[4,3-e] nih.govijpsr.comnih.govtriazine sulfonamides | Various cancer cell lines | Median IC₅₀ = 0.35 µM | researchgate.net |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231, IGR39 | EC₅₀ = 20.5 ± 3.6 µM (MDA-MB-231) | mdpi.com |

| 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) | MDA-MB-231 | Reduced cell proliferation, G0/G1 arrest | nih.gov |

| 4-fluoro-N-(4-(4-oxo-2-((2,2,3-trimethylcyclopent-3-en-1-yl) methyl) thiazolidine-yl)phenyl) benzene (B151609) sulfonamide | MCF-7 | Potent anticancer activity | ijpsr.com |

Exploration of Potential as BRAFV600E Inhibitors

The BRAF gene, particularly the V600E mutation, is a significant target in cancer therapy, especially in melanoma and colorectal cancers. nih.govnih.gov The development of BRAF inhibitors has offered new treatment avenues for patients with these mutations. nih.gov

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and synthesized as potential V600E BRAF inhibitors. nih.gov Among these, compound 12l showed the most potent inhibitory activity with an IC₅₀ of 0.49 µM against V600E BRAF. nih.gov This highlights the potential of combining imidazole and sulfonamide moieties to create effective BRAF inhibitors.

The following table shows the inhibitory activity of selected benzimidazole (B57391) sulfonamide derivatives against V600E BRAF:

| Compound | V600E BRAF IC₅₀ (µM) | Reference |

| 12e | 0.62 | nih.gov |

| 12i | 0.53 | nih.gov |

| 12l | 0.49 | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Brominated Imidazole Sulfonamides

The structure-activity relationship (SAR) of brominated imidazole sulfonamides is crucial for optimizing their biological activities. The presence and position of the bromine atom on the imidazole ring can significantly influence the compound's interaction with its biological target. vulcanchem.com

In the context of antibacterial activity, molecular docking studies suggest that the bromine atom in sulfonamide derivatives can enhance hydrophobic interactions within the active site of dihydropteroate synthase (DHPS). vulcanchem.com This, combined with the sulfonamide group mimicking p-aminobenzoic acid (PABA), contributes to the inhibitory effect. vulcanchem.com

For anticancer activity, the SAR of benzimidazole sulfonamides as BRAF inhibitors revealed that the nature of the linker between the pyrimidine (B1678525) ring and the terminal sulfonamide moiety is important. nih.gov For instance, in a series of imidazothiazole derivatives, compounds with a two-carbon linker generally showed greater potency in melanoma cell lines compared to those with a three-carbon linker when an amide was present. nih.gov However, for sulfonamide derivatives, a three-carbon linker was often more potent. nih.gov

Furthermore, studies on carbazole (B46965) sulfonamide derivatives as anticancer agents have shown that specific substitutions can lead to potent antiproliferative activity and high cancer cell selectivity. nih.gov These findings underscore the importance of systematic structural modifications to enhance the therapeutic potential of these compounds.

Role of Bromine Substitution at the C-4 Position on Biological Profile

The presence of a bromine atom at the C-4 position of the imidazole ring is a critical determinant of the biological activity of 4-bromo-1H-imidazole-5-sulfonamide. This substitution significantly influences the compound's interactions with biological targets.

Molecular docking studies have provided insights into the role of the bromine atom. For instance, in the context of antibacterial activity, the bromine atom is suggested to enhance hydrophobic interactions within the active sites of enzymes like dihydropteroate synthase (DHPS). vulcanchem.com This enhanced binding can lead to more effective inhibition of the enzyme, which is crucial for bacterial folate synthesis. vulcanchem.com The altered binding kinetics due to the bromine substituent may also help in overcoming resistance to conventional sulfonamide drugs. vulcanchem.com

Furthermore, the migration of halogen atoms, including bromine, within imidazole rings has been a subject of computational studies. csic.es These theoretical calculations help in understanding the stability and reactivity of halogenated imidazoles, which is fundamental to their interaction with biological macromolecules. csic.es The position of the bromine atom is not just a matter of steric bulk; it also influences the electronic properties of the imidazole ring, which can affect its binding affinity and reactivity.

The broader exploration of halogen-substituted imidazoles has shown that the type of halogen (e.g., fluorine, chlorine, bromine) can significantly impact antiviral activity. mdpi.com For example, in a series of imidazole-coumarin conjugates, the presence of a halogen, including bromine, on the coumarin (B35378) moiety was found to be a key factor for their anti-hepatitis C virus activity. mdpi.com This underscores the general importance of halogenation in modulating the biological profiles of imidazole-containing compounds.

Impact of Sulfonamide Group Position (e.g., C-5) and Substituents on Activity

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for a wide range of therapeutic effects. nih.gov Its position on the imidazole ring and the nature of its substituents are pivotal in defining the biological activity of the resulting molecule.

In 4-bromo-1H-imidazole-5-sulfonamide, the sulfonamide group is positioned at C-5. vulcanchem.com This specific arrangement, in conjunction with the C-4 bromine, dictates its mechanism of action. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking the natural substrate, p-aminobenzoic acid (PABA). vulcanchem.comnih.gov The sulfonamide moiety is directly involved in this mimicry, blocking the synthesis of folic acid, which is essential for bacterial growth. nih.gov

Research on other imidazole-sulfonamide derivatives has highlighted the importance of the sulfonamide group's placement. For instance, a study on activin receptor-like kinase 5 (ALK5) inhibitors found that introducing a sulfonamide group at the 2-position of the imidazole ring significantly increased inhibitory activity. nih.gov This demonstrates that altering the substitution pattern can redirect the biological activity of the imidazole-sulfonamide scaffold towards different therapeutic targets, such as cancer. nih.govmdpi.com

The following table summarizes the key structural features and their impact on biological activity:

| Structural Feature | Position | Impact on Biological Activity | Example Target |

| Bromine Atom | C-4 | Enhances hydrophobic interactions with enzyme active sites. vulcanchem.com | Dihydropteroate Synthase (DHPS) vulcanchem.com |

| Sulfonamide Group | C-5 | Mimics p-aminobenzoic acid (PABA) to inhibit folate synthesis. vulcanchem.comnih.gov | Dihydropteroate Synthase (DHPS) vulcanchem.comnih.gov |

| Sulfonamide Group | C-2 | Increased inhibitory activity against certain kinases. nih.gov | Activin Receptor-Like Kinase 5 (ALK5) nih.gov |

Design and Evaluation of Hybrid Compounds for Enhanced Potency

The strategy of creating hybrid molecules, which combine two or more pharmacophores, is a powerful approach in drug discovery to develop novel compounds with enhanced potency and potentially dual modes of action. dntb.gov.ua The 4-bromo-1H-imidazole-5-sulfonamide scaffold has been a valuable building block in the design of such hybrid compounds.

Researchers have synthesized and evaluated various hybrid molecules incorporating the imidazole-sulfonamide core. For example, a series of tri-aryl imidazole derivatives carrying a benzene sulfonamide moiety were designed as selective inhibitors of carbonic anhydrase IX and XII, enzymes that are overexpressed in many tumors. mdpi.com In this case, the imidazole and sulfonamide components work in concert to target these specific enzymes.

Another approach involves creating hybrids of imidazole with other biologically active heterocycles. For instance, new hybrid styrylchromone molecules incorporating imidazole and chromone (B188151) nuclei have been synthesized. nih.gov Subsequent chemical reactions on these hybrids led to the formation of tricyclic molecules with significantly enhanced inhibitory capacity against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, highlighting the potential of this strategy in developing treatments for neurodegenerative diseases and diabetes. nih.gov

The design of these hybrid compounds often involves computational studies, such as molecular docking, to predict how the new molecules will interact with their biological targets. acs.org This allows for a more rational design process, optimizing the fit and binding affinity of the hybrid compound within the target's active site.

The table below provides examples of hybrid compounds based on the imidazole-sulfonamide structure and their targeted biological activities:

| Hybrid Compound Type | Additional Pharmacophore | Targeted Biological Activity | Reference |

| Tri-aryl Imidazole-Benzene Sulfonamide | Tri-aryl groups | Carbonic Anhydrase IX and XII Inhibition | mdpi.com |

| Imidazole-Chromone Hybrids | Chromone | Cholinesterase and α-glucosidase Inhibition | nih.gov |

| Benzimidazole-Pyrazole Hybrids | Pyrazole | Anti-inflammatory and Radical Scavenging | acs.org |

These preclinical investigations into the structure-activity relationships of 4-bromo-1H-imidazole-5-sulfonamide and its derivatives have provided a solid foundation for the rational design of new therapeutic agents with improved efficacy and selectivity.

Mechanistic Investigations and Computational Studies of 4 Bromo 1h Imidazole 5 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. symbiosisonlinepublishing.com This method is instrumental in structure-based drug design for predicting the interaction between a small molecule ligand and a protein's binding site. symbiosisonlinepublishing.com For sulfonamide derivatives, common biological targets investigated include carbonic anhydrases and bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS).

Docking studies predict that 4-bromo-1H-imidazole-5-sulfonamide can adopt specific conformations to fit snugly within the active sites of its target enzymes. The sulfonamide group is crucial for these interactions. In bacterial dihydropteroate synthase (DHPS), the sulfonamide group acts as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA). vulcanchem.comnih.gov This allows it to occupy the PABA binding pocket, effectively inhibiting the enzyme. nih.gov

In carbonic anhydrases (CAs), a different binding mode is observed. The sulfonamide moiety coordinates directly to the Zn(II) ion in the enzyme's active site. cnr.it This interaction is typically mediated by the deprotonated sulfonamide nitrogen, which displaces a water molecule or hydroxide (B78521) ion from the zinc ion's coordination sphere. cnr.it The binding affinity, often expressed as binding energy, quantifies the strength of this interaction. For similar sulfonamide derivatives, these values can be significant, with docking scores for some compounds reaching as low as -8.1 kcal/mol, indicating a strong and favorable binding interaction. researchgate.net

Molecular docking not only predicts the binding pose but also identifies the specific amino acid residues that stabilize the ligand-protein complex. These interactions are primarily non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For carbonic anhydrase inhibitors, the sulfonamide group typically forms crucial hydrogen bonds with the side chain of a threonine residue, often Thr199. cnr.itnih.gov The rest of the molecule is stabilized by interactions with various other residues. The benzene (B151609) ring of related sulfonamides interacts hydrophobically with residues such as Val121, Leu198, and Leu199, while the imidazole (B134444) core can also form key contacts. cnr.itnih.govnih.gov

In the context of DHPS, the sulfonamide group is known to form hydrogen bonds with conserved residues in the active site, such as Arginine (Arg63) and Serine (Ser219). nih.govresearchgate.net The bromine atom on the imidazole ring of 4-bromo-1H-imidazole-5-sulfonamide is predicted to enhance hydrophobic interactions within the DHPS active site. vulcanchem.com

| Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Zn(II) ion | Coordination bond with sulfonamide | cnr.it |

| Thr199 | Hydrogen bond with sulfonamide | cnr.itnih.gov | |

| His94, Gln92 | Hydrogen bond network | cnr.itnih.gov | |

| Val121, Leu198, Leu199 | Hydrophobic/van der Waals interactions | cnr.itnih.govnih.gov | |

| Dihydropteroate Synthase (DHPS) | Arg63, Ser219 | Hydrogen bond with sulfonamide | nih.govresearchgate.net |

| Active Site Pocket | Hydrophobic interactions (enhanced by Bromine) | vulcanchem.com |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted ligand-protein complex under simulated physiological conditions. tandfonline.com

Studies on related sulfonamide-carbonic anhydrase complexes have shown that the crucial interactions, such as the coordination to the zinc ion and hydrogen bonds to key residues like Thr199, are maintained throughout the entire simulation time. cnr.it This confirms the stability of the docked conformation and the importance of these specific interactions for the inhibitory mechanism. cnr.it Similarly, MD simulations of imidazole derivatives targeting viral proteases have also confirmed stable binding patterns within the active site. tandfonline.com

| Simulation Aspect | Finding | Significance | Reference |

|---|---|---|---|

| Complex Stability | Root-Mean-Square Deviation (RMSD) of the complex remains stable over the simulation time (e.g., 100 ns). | Confirms that the ligand does not dissociate and remains in its predicted binding pose. | tandfonline.commdpi.com |

| Interaction Persistence | Key interactions (e.g., H-bonds, coordination bonds) identified in docking are maintained throughout the simulation. | Validates the binding mode and highlights the most critical interactions for ligand affinity. | cnr.it |

| Conformational Changes | Analysis of atomic fluctuations reveals the flexibility of different parts of the protein and ligand. | Provides insight into the dynamic nature of the binding and how the protein accommodates the ligand. | cnr.ittandfonline.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. tandfonline.com These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and lower kinetic stability. irjweb.comnih.gov Conversely, a large energy gap implies a more stable, less reactive molecule. irjweb.com For a related bromo-imidazole derivative, a HOMO-LUMO energy gap was calculated to be 4.4871 eV, a value that reflects its potential for chemical interactions. irjweb.com These calculations help to rationalize the molecule's ability to engage in the charge-transfer interactions necessary for binding to a biological target. tandfonline.com

| Parameter | Description | Interpretation | Reference |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Represents the ability to donate an electron. | The energy of the HOMO is related to the molecule's ionization potential. | irjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. Represents the ability to accept an electron. | The energy of the LUMO is related to the molecule's electron affinity. | irjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). | A smaller gap indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. | irjweb.comnih.gov |

Reactivity Predictions and Stability Analysis

Computational studies providing detailed reactivity predictions, such as Density Functional Theory (DFT) analysis, for 4-bromo-1H-imidazole-5-sulfonamide are not extensively available in peer-reviewed literature. However, experimental data regarding its thermal stability is documented. The compound has a melting point of 215–218°C and undergoes decomposition at temperatures above 300°C.

The structural characteristics of the molecule, which influence its reactivity, have been confirmed using spectroscopic methods. In ¹H NMR spectroscopy, signals are observed at δ 7.64 (for the imidazole ring proton) and δ 7.17 (for the sulfonamide NH₂ protons). Mass spectrometry shows a molecular ion peak at an m/z of 239, corresponding to the molecular weight of the compound.

Experimental Elucidation of Mechanism of Action (Pre-clinical)

Pre-clinical investigations indicate that the mechanism of action for 4-bromo-1H-imidazole-5-sulfonamide is primarily linked to its role as an enzyme inhibitor, a characteristic feature of the sulfonamide class of compounds.

The primary cellular pathway modulated by 4-bromo-1H-imidazole-5-sulfonamide is the bacterial folate synthesis pathway. vulcanchem.com Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme for the synthesis of folic acid in bacteria. vulcanchem.com By inhibiting DHPS, the compound disrupts the production of a vital nutrient for bacterial survival, leading to an antibacterial effect. vulcanchem.com This mechanism is consistent with the observed in vitro antibacterial activity of the compound against various bacterial strains. vulcanchem.com

General studies on related sulfonamides also point towards the inhibition of carbonic anhydrase (CA) as another potential mechanism. mdpi.comnih.govnih.govmdpi.com CAs are metalloenzymes that play a crucial role in various physiological processes. acs.org

The antibacterial efficacy of 4-bromo-1H-imidazole-5-sulfonamide has been quantified through Minimum Inhibitory Concentration (MIC) values, as detailed in the table below.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference Compound (Sulfamethoxazole MIC in µg/mL) |

|---|---|---|---|

| Escherichia coli | 11.31 | 19 | 8.2 |

| Salmonella typhimurium | 19.24 | 15 | N/A |

Molecular docking studies have provided insights into the interactions between 4-bromo-1H-imidazole-5-sulfonamide and the active site of its target enzyme, dihydropteroate synthase (DHPS). vulcanchem.com These computational models suggest a two-fold interaction mechanism.

First, the sulfonamide group (-SO₂NH₂) of the compound acts as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA). vulcanchem.com This allows it to bind to the active site of DHPS, competitively inhibiting the enzyme's function.

Second, the bromine atom at the 4-position of the imidazole ring contributes to the binding affinity. It is suggested to enhance hydrophobic interactions with amino acid residues within the DHPS active site, further stabilizing the enzyme-inhibitor complex. vulcanchem.com While specific crystallographic data for this compound is not available, docking studies utilizing known DHPS structures (e.g., PDB IDs: 3TZF, 6CLV) support this binding hypothesis. vulcanchem.com

Advanced Research Applications and Future Directions

4-Bromo-1H-imidazole-5-sulfonamide as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. 4-Bromo-1H-imidazole-5-sulfonamide and its derivatives serve as effective probes due to their ability to interact with and label biological macromolecules like proteins and RNA.

Application in Ligand-Directed Covalent Labeling

Ligand-directed covalent labeling is a powerful technique used to identify the binding partners of a molecule within a complex cellular environment. In this method, a reactive group, or "warhead," is attached to a ligand that targets a specific protein. The warhead on 4-bromo-1H-imidazole-5-sulfonamide allows it to form a stable, covalent bond with the target protein. This irreversible linkage enables researchers to isolate and identify the protein, providing crucial insights into its function and role in disease. For instance, phenyl-imidazole sulfonamide derivatives have been used to investigate c-kit phosphorylation in melanoma cells, demonstrating the utility of this scaffold in targeting specific cellular signaling pathways. science.govscience.gov

Utility in Chemical Biology Research for Protein and RNA Modification

The ability to selectively modify proteins and RNA is essential for understanding their biological functions. The imidazole (B134444) sulfonamide core can be functionalized to serve as a versatile tool for such modifications. tu-dortmund.de By attaching reporter molecules like fluorescent dyes, researchers can create probes that covalently label and track proteins or RNA within living cells. This allows for the visualization of molecular dynamics and localization. Furthermore, these probes can be used to investigate the structure and function of enzyme active sites and functional RNA domains.

Integration into Supramolecular Complexes for Enhanced Medicinal Applications

Supramolecular chemistry focuses on creating large, well-organized molecular assemblies from smaller components. Integrating 4-bromo-1H-imidazole-5-sulfonamide into these complexes can significantly enhance its properties for medicinal use. For example, encapsulation within carriers like cyclodextrins can improve the solubility and stability of the compound. acs.org These complexes can be engineered for controlled release, ensuring the compound is delivered to a specific target site in the body. acs.org This targeted delivery can increase therapeutic efficacy while minimizing potential side effects. The imidazole groups within these structures are particularly notable for their pH-responsive protonation, which can be exploited to trigger charge-reversal of nanocarrier systems in the acidic microenvironment of tumors, thereby enhancing cellular uptake. nih.gov

Rational Design of Next-Generation Imidazole Sulfonamide Analogues

Rational drug design involves the systematic, structure-based modification of a lead compound to create more effective and selective drugs. Starting with the 4-bromo-1H-imidazole-5-sulfonamide scaffold, medicinal chemists can create a library of analogues by altering various parts of the molecule. researchgate.net Understanding the structure-activity relationships (SAR) is key to this process. lookchem.com For example, modifying the substituents at different positions on the imidazole ring can fine-tune the compound's binding affinity for its target. lookchem.com Computational tools, such as molecular docking, are often used to predict how these changes will affect the compound's properties, guiding the synthesis of the most promising candidates. science.gov

Emerging Therapeutic Areas and Unexplored Biological Targets for the Compound Class

While initially recognized for their role as antibacterial agents and carbonic anhydrase inhibitors, the therapeutic potential of imidazole sulfonamides is expanding into new areas. researchgate.net Research has highlighted their promise in cancer therapy, with some derivatives showing the ability to inhibit tumor growth and overcome drug resistance. researchgate.net Phenyl-imidazole sulfonamide derivatives, for example, have been found to prevent stem cell factor-induced c-kit phosphorylation, a key pathway in some cancers. mdpi.com Additionally, their potential in treating parasitic diseases and viral infections is an active area of investigation. researchgate.netresearchgate.net The ongoing search for new biological targets for this class of compounds could unlock treatments for a wide range of diseases. science.govscience.gov

Methodological Advancements in the Study of Imidazole Sulfonamides

Modern drug discovery relies on advanced technologies to accelerate the identification and optimization of new drug candidates. High-throughput screening (HTS) allows for the rapid testing of vast libraries of imidazole sulfonamide analogues against various biological targets. science.gov This has dramatically sped up the discovery of new lead compounds. Furthermore, artificial intelligence (AI) and machine learning (ML) are transforming rational drug design. acs.org These computational methods can analyze large datasets to predict the biological activity and pharmacokinetic properties of novel compounds, making the design process more efficient and targeted. acs.org NMR-based fragment screening is another cutting-edge technique that has been successfully used to design imidazole sulfonamide inhibitors for challenging protein-protein interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1H-imidazole-5-sulfonamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves bromination of imidazole precursors followed by sulfonamide functionalization. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is common. Sulfonamide introduction may use sulfonyl chlorides with bases like triethylamine to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of NBS for complete bromination) and solvent polarity to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-bromo-1H-imidazole-5-sulfonamide?

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry (e.g., bromine position via coupling constants) and sulfonamide integration.

- IR : Detect sulfonamide S=O stretches (~1350 cm) and N-H vibrations (~3300 cm) .

Advanced Research Questions

Q. How can contradictory biological activity data for 4-bromo-1H-imidazole-5-sulfonamide derivatives be resolved?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from assay conditions (pH, co-solvents) or compound purity. Validate results via:

- Dose-Response Curves : Use ≥3 independent replicates to assess reproducibility.

- Orthogonal Assays : Compare enzymatic inhibition with cellular activity (e.g., cytotoxicity in cancer cell lines) .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 4-bromo-1-tosylimidazole derivatives) to isolate substituent effects .

Q. What strategies enhance the regioselectivity of bromination in imidazole-sulfonamide systems?

- Regiochemical Control :

- Directing Groups : Use electron-withdrawing sulfonamide groups to direct bromination to the 4-position. Steric effects from substituents (e.g., methyl groups) may further bias reactivity .

- Catalysis : Lewis acids like FeCl can modulate electrophilic bromination pathways.

Q. How can computational methods guide the design of 4-bromo-1H-imidazole-5-sulfonamide derivatives with improved target binding?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases).

MD Simulations : Assess binding stability (GROMACS) over 50–100 ns trajectories.

QSAR : Corinate substituent effects (e.g., bromine vs. chlorine) with activity using partial least squares regression .

- Experimental Validation : Synthesize top candidates and test via SPR (surface plasmon resonance) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.